methyl 4H-furo[3,2-b]pyrrole-5-carboxylate
Overview
Description
Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate is a chemical compound that belongs to the class of organic compounds known as furo[3,2-b]pyrroles. These compounds are characterized by a fused furan and pyrrole ring system, which can be further substituted with various functional groups to create a diverse range of molecules with potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of methyl 4H-furo[3,2-b]pyrrole-5-carboxylate and its derivatives has been explored through various synthetic routes. One approach involves the thermolysis of methyl 2-azido-3-(3-furyl)propenoate, which yields methyl 6H-furo[2,3-b]pyrrole-5-carboxylate, a closely related compound . Another method includes the reaction of methyl 2-formylfuro[3,2-b]pyrrole-5-carboxylates with active methylene compounds under microwave irradiation, which shortens reaction times and maintains good yields . Additionally, the synthesis of methyl 4-aminopyrrole-2-carboxylates, a key intermediate, can be achieved through a relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides .
Molecular Structure Analysis
The molecular structure of methyl 4H-furo[3,2-b]pyrrole-5-carboxylate is characterized by the presence of a furo[3,2-b]pyrrole core, which can be further modified to create various derivatives. For instance, the synthesis of 5,5'-carbonyl-bis(5,6-dihydro-4H-furo- and thieno-[2,3-c]pyrrol-4-ones) demonstrates the ability to create symmetrical compounds with a central carbonyl linker . The regioselective intramolecular azo coupling of 4-diazopyrrole-2-carboxylates leads to the formation of benzo and hetero[c]-fused 6H-pyrrolo[3,4-c]pyridazine-5-carboxylates, showcasing the versatility of the furo[3,2-b]pyrrole scaffold .
Chemical Reactions Analysis
Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate and its derivatives exhibit a range of reactivity, allowing for the synthesis of diverse compounds. For example, the reaction of furo[2,3-b]pyrrole aldehydes with malononitrile and other active methylene compounds leads to the formation of various substituted furo[2,3-b]pyrrole derivatives . The oxirane ring opening of methyl 4-oxiranylmethyl-4H-furo[3,2-b]pyrrole-5-carboxylates by heterocyclic amines results in N-2-hydroxy-3-heteroaminopropyl-substituted compounds, demonstrating the potential for further functionalization .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 4H-furo[3,2-b]pyrrole-5-carboxylate derivatives are influenced by their molecular structure. The introduction of various substituents can significantly alter properties such as solubility, melting point, and reactivity. For instance, the presence of electron-withdrawing or electron-donating groups can affect the compound's acidity or basicity, as well as its ability to participate in further chemical reactions. The synthesis of derivatives with different substitution patterns can be used to tailor these properties for specific applications .
Scientific Research Applications
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Synthesis of New Derivatives
- Field : Organic Chemistry
- Application Summary : Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate is used in the synthesis of new derivatives of furo[3,2-b]pyrrole .
- Methods : The Vilsmeier-Haack reaction of 4H-furo[3,2-b]pyrrole-5-carboxylate led to methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate, which served as a starting compound for synthesis of furo[3,2-b]pyrrole-2-aldoxime and methyl 2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylate .
- Results : The reactions were carried out under microwave irradiation or at classical heating .
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Alkylation
- Field : Organic Chemistry
- Application Summary : Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate, a similar compound, is alkylated with various alkyl halides .
- Methods : The alkylation is performed in the presence of sodium hydride .
- Results : The specific outcomes of this process are not provided in the source .
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Synthesis of Various Derivatives
- Field : Organic Chemistry
- Application Summary : Methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate is used as a starting compound for the synthesis of various derivatives .
- Methods : The specific methods of synthesis are not provided in the source .
- Results : The specific outcomes of this process are not provided in the source .
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Synthesis of Furo[3,2-b]pyrrole-2-aldoxime
- Field : Organic Chemistry
- Application Summary : Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate is used in the synthesis of furo[3,2-b]pyrrole-2-aldoxime .
- Methods : The Vilsmeier-Haack reaction of 4H-furo[3,2-b]pyrrole-5-carboxylate led to methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate, which served as a starting compound for synthesis .
- Results : The reactions were carried out under microwave irradiation .
-
Synthesis of Various Derivatives
- Field : Organic Chemistry
- Application Summary : Methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate is used as a starting compound for the synthesis of various derivatives .
- Methods : The specific methods of synthesis are not provided in the source .
- Results : The specific outcomes of this process are not provided in the source .
-
Synthesis of Furo[3,2-b]pyrrole-2-aldoxime
- Field : Organic Chemistry
- Application Summary : Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate is used in the synthesis of furo[3,2-b]pyrrole-2-aldoxime .
- Methods : The Vilsmeier-Haack reaction of 4H-furo[3,2-b]pyrrole-5-carboxylate led to methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate, which served as a starting compound for synthesis .
- Results : The reactions were carried out under microwave irradiation .
Safety And Hazards
properties
IUPAC Name |
methyl 4H-furo[3,2-b]pyrrole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-11-8(10)6-4-7-5(9-6)2-3-12-7/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIJOCBTGRORSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408147 | |
Record name | methyl 4H-furo[3,2-b]pyrrole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4H-furo[3,2-b]pyrrole-5-carboxylate | |
CAS RN |
77484-99-2 | |
Record name | methyl 4H-furo[3,2-b]pyrrole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4H-furo[3,2-b]pyrrole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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